LogP Comparison: 3-Bromo-4-(ethylsulfanyl)benzonitrile vs. 4-(Ethylsulfanyl)benzonitrile (Debromo Analog)
The presence of the bromine atom at the 3‑position increases the computed octanol-water partition coefficient (XLogP3‑AA) by approximately 1.1 log units relative to the non‑brominated 4‑(ethylsulfanyl)benzonitrile, enhancing membrane permeability potential [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 4-(Ethylsulfanyl)benzonitrile (CAS 86047-01-0): XLogP3-AA = 2.1 |
| Quantified Difference | +1.1 log units (approximately 12‑fold higher partition coefficient) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity may improve passive membrane permeability and is a critical parameter for CNS drug discovery lead selection; procurement of the brominated analog is essential when higher logP is required in a structure-activity relationship campaign.
- [1] PubChem CID 82007489: 3-Bromo-4-(ethylsulfanyl)benzonitrile – Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/82007489 View Source
- [2] PubChem CID [4-(ethylsulfanyl)benzonitrile]: Computed Properties. National Center for Biotechnology Information. View Source
